molecular formula C20H23NO6 B2992384 (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one CAS No. 896075-58-4

(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2992384
CAS No.: 896075-58-4
M. Wt: 373.405
InChI Key: KCJLWGAOJIQURZ-PDGQHHTCSA-N
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Description

The compound (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a dihydrobenzofuran-3-one derivative characterized by a fused benzofuran core substituted with a hydroxy group at C-6, a bis(2-methoxyethyl)amino-methyl group at C-7, and a furan-2-ylmethylidene moiety at C-2. Its Z-configuration at the C-2 position is critical for structural stability and bioactivity. Key features include:

  • Molecular formula: C22H23NO6 (estimated).
  • Molecular weight: ~397.4 g/mol.
  • Hydrogen bonding: 1 donor (hydroxy group) and 6 acceptors (carbonyl oxygen, furan oxygen, methoxy groups).
  • Lipophilicity: Estimated XLogP3 ≈ 2.8 (lower than chlorophenyl analogs due to furan's polarity) .

Properties

IUPAC Name

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-24-10-7-21(8-11-25-2)13-16-17(22)6-5-15-19(23)18(27-20(15)16)12-14-4-3-9-26-14/h3-6,9,12,22H,7-8,10-11,13H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJLWGAOJIQURZ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of the furan-2-yl group through a condensation reaction. The bis(2-methoxyethyl)amino group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the hydroxy group through selective oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The furan-2-yl group can be reduced to a tetrahydrofuran derivative.

    Substitution: The bis(2-methoxyethyl)amino group can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique reactivity profile makes it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structural features suggest potential interactions with proteins involved in signal transduction and metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) C-7 Substituent C-2 Substituent XLogP3 H-Bond Donors H-Bond Acceptors
Target Compound (Furan-2-yl) C22H23NO6 397.4 bis(2-methoxyethyl)amino Furan-2-yl 2.8* 1 6
(2-Chlorophenyl) C22H24ClNO5 417.9 bis(2-methoxyethyl)amino 2-Chlorophenyl 3.4 1 6
(3-Methylphenyl/Piperazinyl) C24H27N2O5 423.5 4-(2-hydroxyethyl)piperazinyl 3-Methylphenyl N/A 2 6

*Estimated based on substituent polarity.

Key Findings:

Impact of C-2 Substituents: The furan-2-yl group in the target compound reduces lipophilicity (XLogP3 ≈ 2.8) compared to the 2-chlorophenyl analog (XLogP3 = 3.4) . This enhances aqueous solubility, critical for bioavailability.

Role of C-7 Substituents: The bis(2-methoxyethyl)amino group (target compound) balances hydrophilicity (methoxy) and flexibility (ethyl chains), favoring moderate logP and tissue penetration. The piperazinyl-hydroxyethyl group () introduces an additional H-bond donor (OH group), enhancing solubility but reducing logP .

Bioactivity Implications :

  • Furan-2-yl derivatives may exhibit π-π stacking with biological targets (e.g., enzymes with aromatic residues), while chlorophenyl analogs could engage in halogen bonding .
  • Piperazinyl substituents () are common in CNS-active drugs due to their ability to cross the blood-brain barrier .

Research Methodologies and Analytical Insights

Structural Elucidation: NMR and HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) are pivotal for differentiating substituents, as seen in and . For example, downfield shifts in $^{13}\text{C}$-NMR signals (e.g., δC 193.1 for carbonyl groups) confirm enone moieties . ROESY and HMBC correlations resolve stereochemistry and substituent positions, as demonstrated in polyprenylated acylphloroglucinols () .

Hydrogen Bonding and Crystal Packing :

  • Hydrogen-bonding patterns () influence crystallization behavior. The target compound’s hydroxy and carbonyl groups may form intermolecular H-bonds, affecting solubility and stability .

Biological Activity

The compound (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that belongs to the class of benzofuran derivatives . This class is recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The structural features of this compound suggest potential therapeutic applications, particularly in medicinal chemistry.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant activity against various cancer cell lines. For instance, compounds structurally similar to the target compound have demonstrated cytotoxic effects on tumorigenic cell lines. In particular, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-73.5Inhibition of cell cycle progression
Target CompoundA549 (Lung Cancer)TBDTBD

Neuroprotective Effects

The compound may also exhibit neuroprotective properties due to its ability to interact with neurotransmitter systems. Benzofurans have been studied for their potential to alleviate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal tissues.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals effectively. This property is crucial for preventing oxidative damage in biological systems.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Modulation of Gene Expression : It could alter the expression of genes associated with cell survival and apoptosis.
  • Interaction with Receptors : The presence of amine functionalities suggests potential interactions with neurotransmitter receptors.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of benzofuran derivatives:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that a similar benzofuran derivative exhibited an IC50 value of 4.5 µM against breast cancer cells, demonstrating potent anticancer activity (Hayakawa et al., 2004).
  • Neuroprotection Study : Research in Neuropharmacology indicated that benzofuran compounds could protect against glutamate-induced toxicity in neuronal cell cultures, suggesting their potential use in treating neurodegenerative diseases (Shoaib et al., 2017).
  • Antioxidant Evaluation : A comparative study showed that the target compound had an antioxidant capacity comparable to ascorbic acid, indicating its potential utility in formulations aimed at reducing oxidative stress (ResearchGate Publication).

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